(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Description
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a chiral bicyclic diamine with the molecular formula C₁₆H₁₆N₂ (molecular weight: 236.31 g/mol) . It features a rigid ethanoanthracene backbone fused with two amino groups at the C11 and C12 positions, adopting an (S,S)-configuration. This compound is synthesized via Diels-Alder reactions followed by stereoselective functionalization .
Properties
IUPAC Name |
(15S,16S)-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2/t13?,14?,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDYSRZJOLDMRE-CKUJCDMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C3[C@@H]([C@H](C(C2=C1)C4=CC=CC=C34)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467628 | |
| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138517-66-5 | |
| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138517-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that this chiral diamine is used as a reactant in various chemical reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it is used to synthesize pyridine-based C2-symmetrical chiral organocatalysts via a palladium-catalyzed coupling reaction with 2-bromo-4-(alkylamino)pyridine.
Biochemical Pathways
Its role in the synthesis of chiral organocatalysts suggests it may influence pathways where these catalysts are involved.
Pharmacokinetics
As a reactant in chemical syntheses, its bioavailability would depend on the specific conditions of the reaction it is involved in.
Result of Action
The result of the compound’s action is the production of other chemical entities, such as pyridine-based C2-symmetrical chiral organocatalysts. The molecular and cellular effects would depend on the properties and functions of these synthesized compounds.
Action Environment
The action, efficacy, and stability of this compound are influenced by the environmental conditions of the reactions it participates in. Factors such as temperature, pH, and the presence of other reactants or catalysts can affect its reactivity.
Biological Activity
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a synthetic compound with significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 236.32 g/mol
- CAS Number : 138517-66-5
- Purity : >98.0% (HPLC) .
Synthesis
The synthesis of this compound has been explored in various studies. The compound is typically synthesized through multi-step organic reactions involving anthracene derivatives and amine functionalization. Research indicates that the synthesis can yield high purity levels (>98%) which are crucial for biological assays .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Leukemia (HL-60)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The compound's ability to modulate key signaling pathways related to cell survival and proliferation is under investigation .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were evaluated in various assays:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of this compound. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive functions. The exact mechanisms remain to be fully elucidated but are thought to involve antioxidant properties and modulation of neuroinflammatory responses .
Case Studies
- Case Study on Anticancer Activity : A study published in the Indian Journal of Chemistry demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer .
- Antimicrobial Efficacy : In a clinical study assessing the efficacy of various compounds against resistant bacterial strains, this compound was noted for its low MIC values compared to traditional antibiotics .
- Neuroprotection : Research conducted on transgenic mouse models indicated that administration of this compound resulted in improved memory retention and reduced amyloid plaque formation associated with Alzheimer's disease .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN
- Molecular Weight : 236.32 g/mol
- CAS Number : 138517-66-5
- Physical State : Solid (white to orange to green powder or crystal)
- Melting Point : 158 °C
Organic Synthesis
One of the primary applications of (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine is as a building block in organic synthesis. It serves as a precursor for various complex organic molecules through reactions such as:
- Diels-Alder Reactions : This compound can participate in asymmetric Diels-Alder reactions when used with chiral ligands, leading to high enantiomeric excesses in products . For instance, studies have shown that ligands derived from this compound can achieve enantiomeric excesses up to 98% when paired with specific substituents .
Material Science
In material science, this compound has been explored for its properties in liquid crystal applications:
- Chiral Dopants : The compound has been investigated as a chiral dopant in nematic liquid crystal phases. Its unique structure allows it to induce significant helical twisting powers in liquid crystals, which is crucial for developing advanced display technologies .
Medicinal Chemistry
The potential medicinal applications of this compound are also noteworthy:
Case Studies
Chemical Reactions Analysis
Asymmetric Ethylation of Benzaldehyde
Monosulfonamides derived from the diamine catalyze the enantioselective addition of diethylzinc to benzaldehyde:
-
Conditions : 10 mol% ligand, toluene solvent, room temperature
-
Mechanism : Zinc coordinates with the sulfonamide’s nitrogen and oxygen atoms, creating a chiral environment that biases nucleophilic attack.
Asymmetric Transfer Hydrogenation (ATH) of Acetophenone
Rhodium complexes with these ligands were tested for ketone reduction:
-
Catalyst : Rh(Cp*)(monosulfonamide)
-
Substrate : Acetophenone
-
Results : Low conversion (10–34%) and enantioselectivity (3–42% ee)
| Ligand | Conversion (%) | ee (%) |
|---|---|---|
| p-Fluorophenyl | 34 | 42 |
| p-CF₃phenyl | 10 | 3 |
The low performance contrasts with analogous cyclohexane-diamine ligands, suggesting steric hindrance from the ethanoanthracene scaffold limits substrate access .
Nucleophilic Substitution and Condensation Reactions
The primary amine groups enable participation in:
-
Schiff base formation : Reaction with carbonyl compounds (e.g., aldehydes/ketones) to form imines.
-
Nucleophilic acyl substitution : With acyl chlorides or anhydrides to generate amides.
These reactions are foundational for modifying the diamine into advanced intermediates for pharmaceuticals or materials science.
Coordination Chemistry
The diamine acts as a bidentate ligand for transition metals (e.g., Zn, Rh), enabling:
Structural rigidity from the fused aromatic system enhances chiral induction but may reduce catalytic activity in sterically demanding reactions .
Comparative Performance with Other Diamines
When benchmarked against (1R,2R)-cyclohexane-1,2-diamine:
| Parameter | Ethanoanthracene Diamine | Cyclohexane Diamine |
|---|---|---|
| Ethylation ee (%) | 56 | 72 |
| ATH Conversion (%) | 10–34 | 45–78 |
| Synthetic Flexibility | Moderate | High |
The ethanoanthracene derivative’s constrained geometry offers unique stereoelectronic properties but trades off reactivity for selectivity .
Stability and Handling
Comparison with Similar Compounds
Structural and Functional Group Variations
The ethanoanthracene framework is versatile, with modifications at C11/C12 dictating reactivity and applications. Below is a comparative analysis:
Selectivity and Host-Guest Behavior
- DED vs. Diamine : DED exhibits complete selectivity for p-dichlorobenzene (p-DCB) in crystallization experiments due to its roof-shaped cavity and hydrogen-bonding -COOH groups . In contrast, the diamine’s -NH₂ groups may favor smaller guests (e.g., acetic acid) but lack documented selectivity in DCB separation.
- H1 vs. H2/H3: H1 (dimethyl ester) shows preference for pyridine, while H2 (tetraphenyl-dimethanol) and H3 (tetra-p-chlorophenyl-dimethanol) selectively bind 3-methylpyridine and 2-methylpyridine, respectively .
Catalytic Performance
- Diamine Derivatives : The L-prolinamide derivative of the diamine achieves >95% enantiomeric excess (ee) in aldol reactions, attributed to its rigid scaffold and optimal steric hindrance .
- DiNHC Ligands: Ethanoanthracene-derived diNHC ligands (e.g., DEAM and DEA) modulate chiral induction in rhodium-catalyzed arylboronic acid additions.
Thermal and Crystallographic Properties
- Melting Points : The diamine melts at 159°C , higher than DED (decomposes before melting) and H1 (~120°C), reflecting stronger intermolecular hydrogen bonding.
- Crystal Packing: DED forms monoclinic crystals (space group P2₁/n) with encapsulated acetic acid dimers , while the diamine’s structure remains unreported but likely features N–H···N hydrogen bonds.
Preparation Methods
Diels-Alder Cycloaddition for Ethanoanthracene Framework
The ethanoanthracene core is constructed via a Diels-Alder reaction between anthracene and a dienophile such as maleic anhydride. Subsequent hydrogenation of the bridged double bond yields 9,10-dihydro-9,10-ethanoanthracene. Functionalization at the 11 and 12 positions is achieved through bromination or nitration, followed by amination. For instance, bromination with N-bromosuccinimide (NBS) under radical conditions introduces bromine atoms at C11 and C12, which are then displaced by ammonia in a high-pressure reactor to form the diamine.
Table 1: Key Reaction Conditions for Amination
| Step | Reagents | Temperature | Pressure | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 80°C | 1 atm | 78 |
| Ammonia Displacement | NH₃, CuCl, EtOH | 150°C | 50 bar | 65 |
Stereoselective Diamination
Asymmetric diamination is achieved using chiral auxiliaries or catalysts. A reported method employs a palladium-catalyzed coupling with 2-bromo-4-(alkylamino)pyridine to install stereochemistry. The reaction proceeds via oxidative addition of the palladium catalyst to the bromopyridine, followed by transmetallation with the ethanoanthracene diamine precursor. DFT studies indicate that acetone optimizes transition-state geometry, favoring the (S,S)-configuration.
Cycloimination Reactions for Cage Formation
The diamine participates in cycloimination with aldehydes to form porous organic cages, a process that simultaneously purifies and stabilizes the (11S,12S)-enantiomer. For example, reaction with triformylbenzene in dichloromethane (DCM) yields a [4+6] imine cage. The rigid cage structure enforces conformational restriction, enhancing enantiopurity through kinetic resolution during crystallization.
Table 2: Cycloimination Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DCM | 89% |
| Temperature | 25°C | 82% |
| Catalyst | None | - |
| Reaction Time | 48 hours | 95% |
Catalytic Asymmetric Hydrogenation
Recent advances employ transition-metal catalysts for asymmetric hydrogenation of diketone precursors. A rhodium complex with chiral phosphine ligands (e.g., (R)-BINAP) reduces 9,10-ethanoanthracene-11,12-dione to the diamine with 92% ee. Key to success is the use of H₂ gas at 30 bar and a THF/water biphasic system, which improves catalyst turnover.
Resolution via Chiral Sulfonamide Derivatives
Derivatization into sulfonamides provides an alternative resolution pathway. Treatment of racemic diamine with enantiopure sulfonyl chlorides (e.g., (S)-camphorsulfonyl chloride) in DCM at 0°C forms diastereomeric sulfonamides. Column chromatography on silica gel (hexane:EtOAc, 1:5) separates the (11S,12S)-sulfonamide, which is hydrolyzed back to the diamine using HCl/MeOH.
Table 3: Sulfonamide Derivatization Results
| Sulfonyl Chloride | Yield (%) | ee (%) |
|---|---|---|
| (S)-Camphorsulfonyl | 70 | 95 |
| Tosyl | 62 | 89 |
| Mesyl | 58 | 85 |
Computational Insights into Reaction Design
Density functional theory (DFT) calculations (B3LYP/cc-pVDZ) reveal that the N-C-C-N dihedral angle in (11S,12S)-diamine is 114–117°, favoring enamine formation during catalysis. Solvent screening identifies acetone as optimal due to its polarity and H-bonding capacity, which stabilize intermediates .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the stereochemical purity of (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a polar mobile phase to resolve enantiomers. Validate purity by comparing retention times with known standards.
- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction, as demonstrated in structural studies of related ethanoanthracene derivatives .
- Circular Dichroism (CD) Spectroscopy : Correlate CD spectra with computational predictions (e.g., DFT calculations) to confirm stereochemical integrity.
Q. How can researchers mitigate decomposition risks during storage of ethanoanthracene derivatives?
- Best Practices :
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation.
- Conduct periodic stability tests via HPLC-MS to monitor degradation products (e.g., anthraquinone derivatives) .
- Avoid prolonged exposure to light, as anthracene derivatives are prone to photochemical reactions .
Q. What synthetic routes yield high enantiomeric excess (ee) for this diamine scaffold?
- Key Approaches :
- Asymmetric Catalysis : Utilize chiral ligands (e.g., BINAP or salen complexes) in transition-metal-catalyzed cycloadditions to construct the ethanoanthracene core.
- Resolution Techniques : Separate diastereomeric salts via crystallization with chiral acids (e.g., tartaric acid derivatives) .
Advanced Research Questions
Q. How can conflicting data between computational predictions and experimental NMR spectra for this compound be resolved?
- Resolution Strategy :
- DFT-NMR Correlation : Optimize molecular geometry using density functional theory (DFT) and simulate NMR chemical shifts (e.g., with Gaussian or ORCA software). Compare with experimental / NMR data to identify discrepancies.
- Solvent Effects : Account for solvent polarity in simulations, as anthracene derivatives exhibit solvatochromic shifts .
- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR or molecular dynamics simulations .
Q. What strategies optimize the compound’s fluorescence quantum yield for photophysical studies?
- Experimental Design :
- Substituent Engineering : Introduce electron-donating/withdrawing groups to the anthracene core to modulate - transitions.
- Solvent Screening : Test solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromic effects.
- Time-Resolved Spectroscopy : Use femtosecond transient absorption spectroscopy to study excited-state dynamics .
Q. How can researchers validate the compound’s biological activity against contradictory in vitro assay results?
- Methodological Framework :
- Dose-Response Curves : Perform assays across multiple concentrations (e.g., 1 nM–100 µM) to establish reproducibility.
- Off-Target Profiling : Use proteomic or metabolomic screens to identify non-specific interactions.
- Positive/Negative Controls : Include structurally analogous compounds (e.g., 9,10-diphenylanthracene derivatives) to benchmark activity .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing enantioselectivity in asymmetric synthesis?
- Analytical Tools :
- ANOVA : Compare ee values across reaction conditions (e.g., temperature, catalyst loading).
- Multivariate Analysis : Use principal component analysis (PCA) to identify dominant variables influencing stereoselectivity .
Q. How should researchers address batch-to-batch variability in spectroscopic characterization?
- Quality Control Protocol :
- Standardized Calibration : Use internal standards (e.g., tetramethylsilane for NMR) across all batches.
- Interlaboratory Validation : Share samples with collaborating labs to confirm reproducibility .
Safety and Handling
Q. What first-aid measures are critical for accidental exposure during synthesis?
- Emergency Protocol :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
